

comparison of signaling pathways activated by CCL17 vs. CCL22

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A Comparative Analysis of CCL17 and CCL22 Signaling Pathways

An in-depth guide for researchers, scientists, and drug development professionals on the distinct signaling cascades initiated by the chemokines CCL17 and CCL22 through their shared receptor, CCR4.

This guide provides a comprehensive comparison of the signaling pathways activated by two key chemokines, C-C Motif Chemokine Ligand 17 (CCL17) and C-C Motif Chemokine Ligand 22 (CCL22). Both ligands play crucial roles in immune cell trafficking by binding to their common receptor, C-C Chemokine Receptor 4 (CCR4), which is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and other immune cell types. While they share a receptor, emerging evidence indicates that CCL17 and CCL22 can elicit distinct downstream signaling events and functional outcomes, a phenomenon with significant implications for therapeutic targeting in various inflammatory diseases and cancers.

Introduction to CCL17 and CCL22

CCL17, also known as Thymus and Activation-Regulated Chemokine (TARC), and CCL22, also known as Macrophage-Derived Chemokine (MDC), are members of the CC chemokine family. They are instrumental in directing the migration of CCR4-expressing cells to sites of inflammation and lymphoid tissues. While both are considered inflammatory chemokines, their

expression patterns and regulation differ, contributing to their distinct roles in both physiological and pathological processes.

The CCR4 Receptor: A Common Target with Differential Responses

Both CCL17 and CCL22 exert their effects by binding to CCR4, a G protein-coupled receptor (GPCR). Upon ligand binding, CCR4 can initiate signaling through both G protein-dependent and G protein-independent (e.g., β -arrestin-mediated) pathways. The divergence in the signaling cascades activated by CCL17 and CCL22, despite binding to the same receptor, is a key area of investigation.

Comparative Analysis of Signaling and Functional Outcomes

Experimental data reveals significant differences in the biochemical and cellular responses induced by CCL17 and CCL22. CCL22 is generally considered a more potent agonist for CCR4 than CCL17.^[1]

Data Presentation: Quantitative Comparison of CCL17 vs. CCL22 Signaling

Parameter	CCL17	CCL22	Key Findings
Receptor Binding Affinity (IC50)	~3-fold higher than CCL22	Lower IC50 indicates higher affinity	CCL22 exhibits a higher binding affinity for CCR4 compared to CCL17.[2]
Calcium Mobilization (EC50)	1.6 nM	2.5 nM	Both chemokines induce calcium flux, a hallmark of G protein-dependent signaling, with comparable potencies in Th2 cells. [3]
Receptor Internalization	Weaker inducer	Potent inducer	CCL22 causes rapid and robust internalization of CCR4, leading to receptor desensitization. CCL17 is a much weaker inducer of internalization.[4][5]
β -Arrestin Recruitment	Less efficient	More efficient	CCL22 is more effective at recruiting β -arrestin to CCR4, which can mediate G protein-independent signaling and is involved in receptor internalization.[4][6]
Chemotaxis	Induces chemotaxis	Induces more potent chemotaxis	CCL22 is a more potent chemoattractant for CCR4-expressing cells. The chemotactic response to CCL22

appears to be β -arrestin-2-dependent, whereas the response to CCL17 is not.[\[7\]](#)

Downstream Kinase
Activation

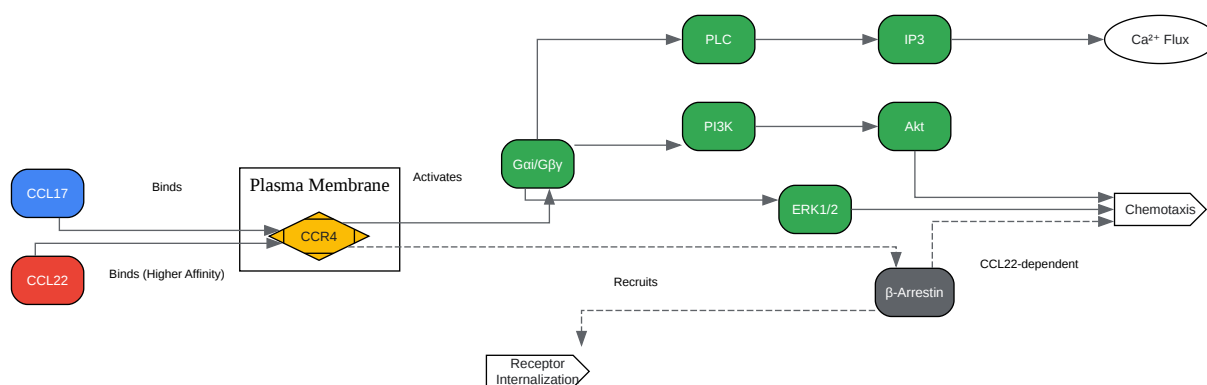
Induces Akt and ERK
phosphorylation

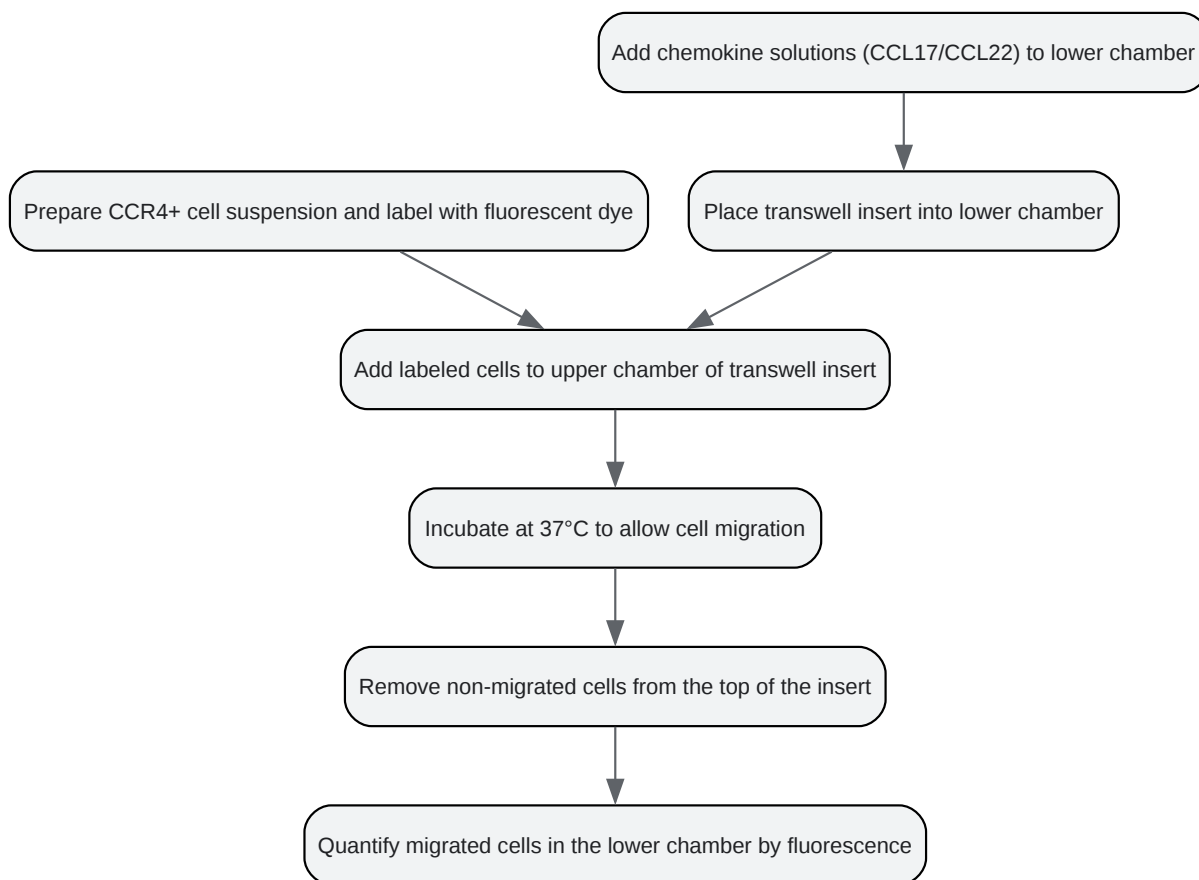
Induces more
sustained Akt
phosphorylation

Both ligands activate the PI3K/Akt and MAPK/ERK pathways. CCL22 has been shown to induce more sustained Akt phosphorylation compared to CCL17.
[\[7\]](#)[\[8\]](#)

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling events initiated by CCL17 and CCL22 upon binding to CCR4.





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